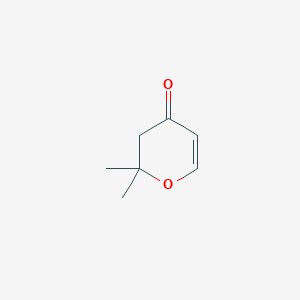

2,2-Dimethyl-2,3-dihydropyran-4-one

Description

Significance of Dihydropyranone Systems in Contemporary Organic Synthesis

Dihydropyranone scaffolds are valuable building blocks in organic chemistry due to their prevalence in a wide array of natural products and biologically active molecules. researchgate.net Their inherent functionality, including a ketone, a double bond, and an ether linkage, allows for diverse chemical transformations, making them versatile intermediates for the synthesis of more complex molecular architectures. mdpi.comnih.gov

The development of novel synthetic methods to access functionalized dihydropyranones is an active area of research. mdpi.comnih.gov These methods often focus on controlling stereochemistry, which is crucial for the biological activity of the target molecules. The dihydropyranone framework can be found in various natural products, highlighting its importance in medicinal chemistry and drug discovery. researchgate.net For instance, the pyrano[3,2-c]pyran core, a fused pyran system, is a structural constituent of many natural and synthetic compounds with a wide range of biological activities. researchgate.net

Contextualization of 2,2-Dimethyl-2,3-dihydropyran-4-one within Pyranone Chemistry

Within the broader class of pyranones, this compound is a specific isomer with a defined substitution pattern. The gem-dimethyl group at the 2-position is a key feature that distinguishes it from other dihydropyranones. This structural element can influence the molecule's conformational preferences and the steric accessibility of the adjacent functional groups.

The reactivity of the dihydropyranone ring is characterized by the interplay of its functional groups. The enone moiety (the conjugated system of the double bond and the ketone) is susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. The oxygen atom in the ring can also influence the reactivity through its electron-donating properties.

While specific research on this compound is limited, the general reactivity patterns of dihydropyran-4-ones provide a framework for understanding its potential chemical behavior. For example, the synthesis of various dihydropyranone derivatives often involves cycloaddition reactions. mdpi.comnih.gov The reactivity of these systems allows for their conversion into other important heterocyclic structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

18927-48-5 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

2,2-dimethyl-3H-pyran-4-one |

InChI |

InChI=1S/C7H10O2/c1-7(2)5-6(8)3-4-9-7/h3-4H,5H2,1-2H3 |

InChI Key |

RNRSQPBLXUJIAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C=CO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2 Dimethyl 2,3 Dihydropyran 4 One

Retrosynthetic Analysis Strategies for Dihydropyran-4-one Architectures

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach allows chemists to devise a logical and efficient synthetic plan.

Disconnection Approaches in 2,2-Dimethyl-2,3-dihydropyran-4-one Synthesis

The core structure of this compound presents several logical points for disconnection. A primary strategy involves a hetero-Diels-Alder disconnection, which breaks the ring at the oxygen and the adjacent carbon-carbon double bond. This approach leads back to a ketone (acetone) and a vinyl ketone derivative, which are common and readily available starting materials.

Another key disconnection strategy involves breaking the C2-C3 and O-C6 bonds, which can be viewed as a formal [4+2] cycloaddition. This leads to a 1,3-dicarbonyl compound and an alkene. For the specific target of this compound, this disconnection would yield acetone (B3395972) and a suitable four-carbon synthon.

A third approach is the disconnection of the C4-C5 and C6-O bonds, which can be envisioned as arising from a Michael addition followed by cyclization. This retrosynthetic path suggests a δ-hydroxy unsaturated ketone as a key intermediate.

Functional Group Interconversions Relevant to the Dihydropyran-4-one Core

Functional group interconversions (FGIs) are crucial for manipulating the reactivity of intermediates and for introducing the desired functionality in the final product. ub.eduvanderbilt.edu In the synthesis of this compound, several FGIs are particularly relevant.

The carbonyl group at C4 can be derived from the oxidation of a corresponding alcohol. This alcohol, in turn, could be the result of a reduction of a lactone or an ester. For instance, a δ-hydroxy ester could be cyclized to a lactone, which is then selectively reduced and oxidized to afford the target dihydropyran-4-one.

The gem-dimethyl group at the C2 position is often installed early in the synthesis, for example, by using acetone as a starting material. However, it could also be introduced later through methylation of a suitable enolate or by a Grignard reaction on an ester.

The double bond between C5 and C6 is a key feature. Its formation can be achieved through various elimination reactions, such as the dehydration of an alcohol or the dehydrohalogenation of a haloether.

| Transformation | Reagents/Conditions | Description |

| Alcohol to Ketone | PCC, Swern oxidation, DMP | Oxidation of a secondary alcohol at the C4 position to the corresponding ketone. |

| Ester to Alcohol | LiAlH4, DIBAL-H | Reduction of an ester to a primary alcohol. |

| Halide to Alkene | Strong base (e.g., t-BuOK) | Elimination reaction to form the C5-C6 double bond. |

| Ketone to Alkene | Wittig reaction, Tebbe olefination | Conversion of the C4 carbonyl to an exocyclic double bond, which can then be isomerized. |

Cycloaddition Reactions in the Formation of Dihydropyran-4-ones

Cycloaddition reactions are powerful tools for the construction of cyclic systems in a single step, often with high stereocontrol. wikipedia.org For the synthesis of dihydropyran-4-ones, hetero-Diels-Alder reactions and other annulation strategies are particularly effective.

Hetero Diels-Alder Reactions for 2,3-Dihydropyran-4-one Synthesis

The hetero-Diels-Alder (HDA) reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. wikipedia.org For the synthesis of 2,3-dihydropyran-4-ones, the oxo-Diels-Alder reaction, a type of HDA reaction, is particularly useful. wikipedia.org In this reaction, a diene reacts with a carbonyl compound (the dienophile) to form a dihydropyran ring.

A common strategy involves the reaction of a Danishefsky-type diene with an aldehyde or ketone. For the synthesis of this compound, acetone can serve as the dienophile. The initial cycloadduct can then be hydrolyzed to reveal the desired dihydropyran-4-one structure.

Catalytic Asymmetric Hetero Diels-Alder Approaches

The development of catalytic asymmetric HDA reactions has been a major advance, allowing for the synthesis of enantioenriched dihydropyran-4-ones. nih.govrsc.org This is typically achieved using chiral Lewis acid catalysts that coordinate to the dienophile, thereby controlling the facial selectivity of the cycloaddition.

Various metal-based catalysts, such as those derived from chromium-salen complexes and BINOL-zinc complexes, have been shown to be effective in promoting the enantioselective HDA reaction of Danishefsky's diene with aldehydes. organic-chemistry.org Additionally, highly acidic and confined imidodiphosphorimidates (IDPis) have emerged as powerful Brønsted acid catalysts for the HDA reaction of a broad range of aldehydes and dienes, yielding enantiomerically enriched dihydropyrans. nih.gov

| Catalyst Type | Example | Key Features |

| Chiral Lewis Acid | Cr-salen complexes | High yields and enantioselectivities for reactions with various aldehydes. organic-chemistry.org |

| Chiral Lewis Acid | BINOLate-zinc complex | Effective for the reaction of Danishefsky's diene with aldehydes, providing up to quantitative yield and 98% ee. organic-chemistry.org |

| Chiral Brønsted Acid | Imidodiphosphorimidates (IDPis) | Highly effective for a wide variety of aldehydes and dienes. nih.gov |

[4+2] and [3+3] Annulation Strategies for Dihydropyranone Synthesis

Besides the classic HDA reaction, other annulation strategies, such as [4+2] and [3+3] cycloadditions, have been developed for the synthesis of dihydropyranones. nih.govresearchgate.net These methods often involve different starting materials and reaction mechanisms compared to the HDA approach.

N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for various annulation reactions. nih.govmdpi.com In the context of dihydropyranone synthesis, NHCs can catalyze [4+2] and [3+3] cycloadditions of a variety of substrates. nih.gov For example, a [4+2] annulation can occur between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound, while a [3+3] annulation might involve two molecules of an enal. nih.gov

These NHC-catalyzed reactions proceed through key intermediates like the Breslow intermediate and homoenolate species, allowing for the construction of the dihydropyranone ring with a high degree of control over stereochemistry. nih.govmdpi.com

Multi-Component Reactions (MCRs) Towards 2,3-Dihydropyran-4-one Derivatives.thieme-connect.comnih.govresearchgate.net

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. thieme-connect.commjbas.com This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses. thieme-connect.commjbas.com

One-Pot Synthetic Protocols for Dihydropyranone Assembly.thieme-connect.com

One-pot syntheses have emerged as a highly effective strategy for the assembly of dihydropyranone frameworks. These protocols often involve the reaction of an aldehyde, an active methylene (B1212753) compound, and a 1,3-dicarbonyl compound. researchgate.netrsc.org For instance, the three-component reaction between an aromatic aldehyde, malononitrile, and dimedone can be catalyzed by various catalysts to afford 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives. rsc.org The mechanism typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. rsc.orgmdpi.com The development of solvent-free one-pot procedures further enhances the green credentials of these synthetic methods. thieme-connect.comthieme-connect.com

A variety of α,β-unsaturated 1,3-diketones have been shown to cyclize to form 2,3-dihydro-4H-pyran-4-ones in an acidic aqueous medium. acs.org This method provides a straightforward route to the dihydropyranone core, although exceptions are noted for substrates where the β-carbon is substituted with a phenyl group. acs.org

Catalyst-Mediated Multi-Component Approaches for Dihydropyranone Synthesis.nih.govresearchgate.net

The efficiency and selectivity of MCRs for dihydropyranone synthesis are often significantly enhanced by the use of catalysts. A wide range of catalysts, including both homogeneous and heterogeneous systems, have been successfully employed. For example, ionic liquids have been utilized as effective and reusable catalysts for the synthesis of pyran derivatives. mdpi.com In one study, a multicomponent reaction of malononitrile, aromatic aldehydes, and hydroxymethyl pyranone in the presence of an ionic liquid catalyst at 80°C under solvent-free conditions produced pyran derivatives in excellent yields (up to 96%) within a short reaction time. mdpi.com

Heterogeneous catalysts, such as zinc chloride (ZnCl₂) and nanocomposites like Zn₂SnO₄/SnO₂, have also been investigated. mdpi.com ZnCl₂ was used in a solvent-free, one-pot reaction of N-methylthionitroetheneamine, a β-ketoester, and an aromatic aldehyde at 120°C to produce pyran derivatives. mdpi.com The Zn₂SnO₄/SnO₂ nanocomposite, under ultrasonic irradiation in ethanol (B145695) at 80°C, effectively catalyzed the reaction of 4-hydroxy-chromenone, substituted aldehydes, and an active methylene compound to yield pyrano[2,3-c]-chromene derivatives. mdpi.com The use of microwave irradiation has also been shown to promote these reactions, often leading to higher yields and selectivity in shorter reaction times. nih.govfrontiersin.org

Catalytic Approaches in Dihydropyran-4-one Synthesis.nih.govresearchgate.netthieme-connect.combohrium.comcdmf.org.brnih.govrsc.org

Catalysis plays a pivotal role in the modern synthesis of dihydropyran-4-ones, offering routes with high efficiency, selectivity, and milder reaction conditions.

Lewis Acid Catalysis in Cyclization and Acylation Reactions.thieme-connect.combohrium.comcdmf.org.brrsc.org

Lewis acids are widely employed to catalyze the formation of dihydropyran rings. For example, BF₃·OEt₂ has been used to catalyze the 6-endo-trig cyclization of β-hydroxy-γ,δ-unsaturated alcohols, yielding 2,6-disubstituted dihydro[2H]pyrans with high diastereoselectivity. researchgate.net Iron(III) triflate (Fe(OTf)₃) has been shown to mediate a one-pot (3+3) cycloaddition of β-ketosulfones with prenyl alcohol, affording sulfonyl dihydropyrans in good yields. researchgate.net Other Lewis acids like ZrCl₄, SnCl₄, TiCl₄, and PtCl₄ have proven to be effective catalysts for the one-pot, three-component synthesis of pyranoquinolines from anilines, aldehydes, and 3,4-dihydro-2H-pyran. researchgate.net These reactions often exhibit high diastereoselectivity, favoring the trans-isomer. researchgate.net

| Catalyst | Reactants | Product | Key Features |

| BF₃·OEt₂ | β-hydroxy-γ,δ-unsaturated alcohols | 2,6-disubstituted dihydro[2H]pyrans | High diastereoselectivity, ambient temperature. researchgate.net |

| Fe(OTf)₃ | β-ketosulfones, prenyl alcohol | Sulfonyl dihydropyrans | One-pot (3+3) cycloaddition. researchgate.net |

| ZrCl₄, SnCl₄, TiCl₄, PtCl₄ | Anilines, aldehydes, 3,4-dihydro-2H-pyran | Pyranoquinolines | High diastereoselectivity, one-pot three-component reaction. researchgate.net |

Organocatalysis in Dihydropyran-4-one Formation (e.g., N-Heterocyclic Carbenes).nih.gov

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral dihydropyran-4-ones. N-Heterocyclic carbenes (NHCs) are particularly versatile organocatalysts in this context. nih.govmdpi.com NHC catalysis can proceed through various cycloaddition pathways, such as [4+2] and [3+3] annulations, to construct the dihydropyranone skeleton. nih.govmdpi.com The reaction mechanism typically involves the in-situ formation of the NHC, which then reacts with a substrate to form key intermediates like the Breslow intermediate, homoenolate, or α,β-unsaturated acylazolium species. nih.govmdpi.com These intermediates then undergo further reactions to yield the final dihydropyranone product. nih.gov For example, the reaction of enals with pyran-4-ones catalyzed by an NHC in the presence of a base like tBuOK has been shown to produce dihydropyranone derivatives in high yields and enantiomeric excess. nih.gov

| Catalyst Type | Key Intermediates | Cycloaddition Types |

| N-Heterocyclic Carbenes (NHCs) | Breslow intermediate, homoenolate, α,β-unsaturated acylazolium | [4+2], [3+3] |

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Rhodium).bohrium.comcdmf.org.brresearchgate.netnih.govdocumentsdelivered.com

Transition metals, particularly palladium and rhodium, are effective catalysts for the intramolecular cyclization of acyclic precursors to form dihydropyrans. cdmf.org.brresearchgate.net Palladium(II) catalysts can mediate the oxidative cyclization of β-hydroxyenones to produce 2,3,6-trisubstituted dihydropyranones. acs.org This methodology has been extended to the synthesis of furan-3(2H)-one derivatives from α-hydroxyenones. acs.org

Palladium-catalyzed tandem reactions, involving an intermolecular-intramolecular process, can be used to synthesize substituted 3,4-dihydropyrans in a single pot. cdmf.org.br For example, the coupling of an alkynoate and an alkyne followed by cyclization in the presence of Pd(OAc)₂ and a phosphine (B1218219) ligand like TDMPP affords the dihydropyran product. cdmf.org.br Rhodium catalysts, along with tungsten and ruthenium, have been used for the intramolecular alkoxylation of terminal 4-alkyn-1-ol derivatives to give 3,4-dihydropyran structures. cdmf.org.br This cyclization proceeds via a metal vinylidene intermediate. cdmf.org.br

| Metal Catalyst | Reaction Type | Precursors |

| Palladium(II) | Oxidative cyclization | β-hydroxyenones |

| Palladium(0) | Tandem intermolecular-intramolecular cyclization | Alkynoates, alkynes |

| Rhodium | Intramolecular alkoxylation | 4-alkyn-1-ols |

| Ruthenium | Intramolecular alkoxylation | 4-alkyn-1-ols |

| Tungsten | Intramolecular alkoxylation | 4-alkyn-1-ols |

Specific Named Reactions and Analogous Strategies

The Maitland-Japp reaction, first reported in 1904, is a condensation reaction that traditionally involves a ketone and two equivalents of an aldehyde to form a highly substituted tetrahydropyran-4-one. wikipedia.orgrsc.org The classic mechanism proceeds through a tandem aldol (B89426) reaction followed by a ring-closing nucleophilic substitution. wikipedia.org Contemporary research has revitalized and expanded upon this reaction, creating "Maitland-Japp inspired" methodologies for the synthesis of highly functionalized 2,3-dihydropyran-4-ones. nih.govrsc.org

These modern adaptations often employ β-ketoesters instead of symmetrical ketones, allowing for the synthesis of non-symmetrical products and providing a handle for further transformations, such as decarboxylation. rsc.org The application of modern synthetic techniques has transformed the original low-yielding process into a more efficient, one-pot procedure for constructing these valuable heterocyclic rings. rsc.orgrsc.org The versatility of this approach has been demonstrated in the synthesis of tetrahydropyran (B127337) units found in complex natural products, including the anticancer polyketide lasonolide A. nih.govrsc.org The reaction of a 6-substituted-2H-dihydropyran-4-one, a direct product of a Maitland-Japp type reaction, with carbon nucleophiles can lead to tetrahydropyran rings with a 2,6-trans-stereochemical arrangement. rsc.orgnih.govresearchgate.net

| Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|

| Pentan-3-one + 2x Benzaldehyde | Base Catalysis (Classic) | Highly substituted tetrahydropyran-4-one | rsc.org |

| β-Ketoester + Aldehydes | Modern One-Pot Procedure | Highly functionalized tetrahydropyran-4-ones | rsc.org |

| 6-Substituted-2H-dihydropyran-4-one + Carbon Nucleophiles | - | 2,6-trans-Tetrahydropyran-4-ones | rsc.orgnih.gov |

Intramolecular cyclization pathways represent a powerful strategy for the formation of the dihydropyran-4-one ring. Among these, the intramolecular oxy-Michael addition is a key disconnection approach. This reaction involves a precursor molecule that contains both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated carbonyl system (a Michael acceptor).

In this process, the hydroxyl group attacks the β-position of the unsaturated system, leading to the formation of an enolate which then tautomerizes to the more stable ketone, completing the six-membered ring of the dihydropyranone. The reaction is typically promoted by a base, which deprotonates the hydroxyl group to increase its nucleophilicity, or by acid catalysis which activates the Michael acceptor. This strategy is conceptually elegant and atom-economical, providing a direct route to the heterocyclic core. While direct examples for this compound are specific to proprietary syntheses, the general principle is widely applied in heterocycle formation. semanticscholar.orgresearchgate.net Related strategies include tandem reactions where a Michael addition is followed by an elimination or rearrangement to yield the final quinoline (B57606) product, demonstrating the versatility of Michael-type reactions in building complex scaffolds. semanticscholar.orgresearchgate.net

Stereoselective Synthesis of this compound and its Analogs

The biological activity of dihydropyranone-containing molecules is often critically dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of atoms is of paramount importance. This includes the synthesis of chiral analogs of this compound, where stereocenters are installed with high fidelity. nih.govresearchgate.net

Achieving stereochemical control during the formation of the pyranone ring is a central challenge in the synthesis of chiral dihydropyranones and their derivatives. nih.govresearchgate.net The stereoselectivity of these cyclization reactions can be influenced by several factors, including the choice of catalysts and the nature of the starting materials. For instance, in the conversion of Maitland-Japp derived dihydropyran-4-ones to more saturated tetrahydropyran systems, the stereochemical outcome is governed by the stereoelectronic preference for the nucleophile to add in a pseudo-axial fashion. rsc.orgnih.gov

Similarly, the addition of Gilman or Grignard reagents to dihydropyranone systems often occurs preferentially via axial attack on the pyranone ring, allowing for the creation of new stereocenters with a predictable relative configuration. nih.gov The development of asymmetric catalysis, using chiral Lewis acids or organocatalysts, has enabled the enantioselective synthesis of dihydropyranone derivatives, where the catalyst dictates the formation of one enantiomer over the other. researchgate.netmdpi.com Such methods are crucial for accessing optically pure materials required for pharmacological studies.

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes. wikipedia.org Chiral pool synthesis is a highly effective strategy for preparing complex chiral molecules, including precursors to this compound analogs. This approach leverages the pre-existing stereocenters of the natural product starting material, which are incorporated into the target molecule, circumventing the need for an asymmetric induction step. rsc.orgwikipedia.org

For example, monoterpenes like (R)- and (S)-linalool can serve as versatile starting materials. mdpi.com Their inherent chirality can be transferred through a series of chemical transformations to construct a chiral dihydropyranone skeleton. The synthesis of the chiral antibiotic aspyrone (B94758) provides an example of how complex, multi-functional dihydropyranones can be constructed, often relying on chiral starting materials to establish the correct stereochemistry. nih.gov This strategy is particularly powerful for building parts of larger, complex molecules, such as the tetrahydropyran units within natural products like lasonolide A. rsc.org

| Precursor | Compound Class | Potential Application | Reference |

|---|---|---|---|

| Amino Acids (e.g., Proline) | Amino Acid | Asymmetric catalysts and chiral building blocks | wikipedia.org |

| Sugars (e.g., Glucose) | Carbohydrate | Source of multiple stereocenters for polyol synthesis | wikipedia.org |

| Terpenes (e.g., Linalool, α-Pinene) | Terpenoid | Building blocks for chiral pyran and terpene-derived structures | wikipedia.orgmdpi.com |

| Pantolactone | Lactone | Used in the synthesis of part of epothilone | wikipedia.org |

Chemical Reactivity and Transformations of 2,2 Dimethyl 2,3 Dihydropyran 4 One

Ring Transformations and Derivatization

The dihydropyran-4-one ring is susceptible to transformations that can alter the heterocyclic core, leading to the formation of new ring systems.

One of the fundamental transformations of 2,2-dimethyl-2,3-dihydropyran-4-one is its conversion to the corresponding saturated tetrahydropyran-4-one system. This is typically achieved through catalytic hydrogenation, which reduces the double bond within the dihydropyran ring. The resulting 2,2-dimethyltetrahydropyran-4-one (B73780) is a key intermediate in various synthetic pathways. nih.govlookchem.com

The synthesis of tetrahydropyran-4-one and its derivatives can also be accomplished through other routes, such as the Prins cyclization of homoallylic alcohols with aldehydes, catalyzed by acids like niobium(V) chloride or gallium(III) halides. organic-chemistry.org Another method involves the intramolecular iodo-aldol cyclization of α-substituted enoate aldehydes and ketones, which yields highly substituted tetrahydropyrans. organic-chemistry.org

Table 1: Methods for the Synthesis of Tetrahydropyran-4-one Systems

| Starting Material(s) | Reagents/Catalysts | Product | Key Features |

| This compound | H₂, Catalyst (e.g., Pd/C) | 2,2-Dimethyltetrahydropyran-4-one | Catalytic hydrogenation |

| Homoallylic alcohols and aldehydes | Niobium(V) chloride or Gallium(III) halides | 4-Halotetrahydropyran derivatives | Prins cyclization |

| α-Substituted enoate aldehydes and ketones | - | Trans-substituted tetrahydropyrans | Intramolecular iodo-aldol cyclization |

| 3-Buten-1-ol and aldehydes | Niobium(V) chloride | 4-Chlorotetrahydropyran derivatives | Mild conditions, excellent yields |

Dihydropyran-4-ones are valuable precursors for constructing more complex, fused heterocyclic systems. These reactions often involve the dihydropyranone acting as a building block that is incorporated into a larger polycyclic structure. For instance, dihydropyrano[2,3-a]carbazol-4(11H)-ones have been synthesized from 1-hydroxycarbazole and 3,3-dimethylacrylic acid using a mixture of aluminum chloride and phosphorus oxychloride as a cyclization catalyst. nih.govnih.gov

Furthermore, tandem Prins-type cyclizations have been developed to create fused polycyclic ring systems. For example, the reaction of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol in the presence of a catalyst like TMSOTf can yield fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. rsc.org These methods provide a modular approach to rapidly assemble complex molecular architectures that are present in many natural products. rsc.org

Table 2: Examples of Fused Heterocyclic Architectures from Dihydropyran-4-ones

| Dihydropyran-4-one Derivative/Precursor | Reactant(s) | Catalyst/Conditions | Fused Heterocyclic Product |

| 1-Hydroxycarbazole and 3,3-dimethylacrylic acid | - | AlCl₃/POCl₃ | 2,2-Dimethyl-2,3-dihydropyrano[2,3-a]carbazol-4(11H)-one |

| 2-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-ol | 2-Hydroxybenzaldehydes | TMSOTf | Fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives |

Functional Group Manipulations within the this compound Scaffold

Beyond ring transformations, the functional groups of this compound can be selectively modified to introduce new functionalities.

The carbonyl group at the C-4 position is a primary site for chemical reactions. It can undergo nucleophilic attack, condensation reactions, and reductions. For example, it can react with various nucleophiles to form alcohols, or it can be a site for the formation of imines or enamines. These reactions are fundamental in extending the carbon skeleton or introducing nitrogen-containing functional groups.

The dihydropyran ring itself can be a target for modification. The double bond can undergo various addition reactions, and the ether linkage can be cleaved under certain acidic conditions. Computational studies on the thermal decomposition of related 3,6-dihydro-2H-pyran systems show that the molecule undergoes a concerted mechanism involving a six-membered cyclic transition state, leading to ring-opening. mdpi.com The presence of methyl substituents, such as in this compound, can influence the stability and reactivity of the ring. mdpi.com

Domino and Tandem Reactions Involving Dihydropyran-4-ones

Dihydropyran-4-ones are effective substrates in domino and tandem reactions, which allow for the construction of complex molecules in a single synthetic operation. These reactions are highly efficient as they combine several transformations in one pot, avoiding the isolation of intermediates.

For example, a domino reaction of anilines with 3,4-dihydro-2H-pyran, a related compound, catalyzed by a cation-exchange resin in water, leads to the efficient synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. rsc.org This type of reaction showcases the ability of the dihydropyran ring to act as a latent aldehyde equivalent after ring-opening.

Another example is the domino synthesis of 2,3-dialkylidenetetrahydrofurans from 3,5-diynols and aldehydes, which proceeds through a Prins-type cyclization followed by a skeletal reorganization of the intermediate. nih.gov While not directly involving this compound, this illustrates the potential of related pyran structures in complex cascade reactions. The development of such reactions is a significant area of research in organic synthesis, aiming for atom economy and efficiency. academie-sciences.fr

Table 3: Domino and Tandem Reactions Involving Dihydropyran Derivatives

| Dihydropyran Derivative | Reactant(s) | Catalyst/Conditions | Product | Reaction Type |

| 3,4-Dihydro-2H-pyran | Anilines | Cation-exchange resin, water | 1,2,3,4-Tetrahydroquinoline derivatives | Domino reaction rsc.org |

| 3,5-Diynols (precursor to a pyran-like intermediate) | Aldehydes | - | 2,3-Dialkylidenetetrahydrofurans | Tandem Prins cyclization-skeletal reorganization nih.gov |

Spectroscopic and Analytical Characterization Methodologies for 2,2 Dimethyl 2,3 Dihydropyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. For 2,2-Dimethyl-2,3-dihydropyran-4-one, ¹H and ¹³C NMR would provide definitive evidence for its constitution.

For comparison, related dihydropyran derivatives have been extensively studied using NMR. For instance, in various substituted dihydropyrans, the chemical shifts and coupling constants provide detailed information about their stereochemistry and electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the C=O stretching vibration of the α,β-unsaturated ketone. Another significant band would appear in the 1200-1100 cm⁻¹ region, corresponding to the C-O-C stretching of the ether linkage within the pyran ring. The presence of a C=C double bond would likely give rise to a stretching vibration band around 1600-1650 cm⁻¹.

The saturated analogue, 2,2-dimethyltetrahydropyran-4-one (B73780), shows a characteristic C=O stretch at approximately 1730 cm⁻¹. google.com The shift to a lower wavenumber in the unsaturated compound is expected due to the conjugation of the carbonyl group with the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure of a molecule through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

While specific experimental mass spectral data for this compound is not available in the searched databases, predicted data for a constitutional isomer, 2,6-dimethyl-2,3-dihydropyran-4-one, suggests a monoisotopic mass of 126.06808 Da. uni.lu The fragmentation pattern would likely involve the loss of methyl groups, carbon monoxide, and other characteristic cleavages of the dihydropyranone ring.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC-MS, LC)

Chromatographic techniques are essential for separating compounds from a mixture and assessing their purity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography (LC) are powerful methods for the analysis of dihydropyranone derivatives.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. nih.govnih.gov The retention time of this compound in a GC system would be characteristic of its volatility and interaction with the stationary phase of the column.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is well-suited for the analysis of less volatile or thermally sensitive compounds. nih.govresearchgate.netmdpi.com Coupled with a variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), HPLC can be used for both qualitative and quantitative analysis of dihydropyranones. These techniques are crucial for monitoring reaction progress, isolating the final product, and determining its purity.

Other Advanced Spectroscopic Techniques for Dihydropyranone Characterization

Beyond the standard spectroscopic methods, several advanced techniques can provide deeper insights into the structure and properties of dihydropyranones. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for unambiguously assigning all proton and carbon signals and for establishing through-bond correlations, which solidifies the structural assignment.

Additionally, techniques like X-ray crystallography can provide the absolute confirmation of the molecular structure in the solid state, including detailed information about bond lengths, bond angles, and stereochemistry. researchgate.net While no crystallographic data for this compound has been found, it remains the definitive method for structural elucidation.

Computational and Theoretical Investigations of Dihydropyran 4 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dihydropyran-4-one systems. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

Electronic Properties: Theoretical studies on analogous heterocyclic systems, such as dihydropyridones, have successfully employed DFT methods like B3LYP with a 6-31G(d,p) basis set to optimize molecular geometries and analyze electronic properties. researchgate.net For 2,2-Dimethyl-2,3-dihydropyran-4-one, such calculations would reveal key structural parameters (bond lengths and angles) and electronic characteristics. The presence of the α,β-unsaturated ketone system (-C=C-C=O) and the gem-dimethyl group at the C2 position are expected to significantly influence the electronic environment of the pyran ring. researchgate.net

Reactivity Descriptors: The reactivity of this compound can be predicted by analyzing several computed descriptors:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. bohrium.com

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the charge distribution and identifying electrophilic and nucleophilic centers. bohrium.com

The table below illustrates the type of data that would be generated from a DFT calculation for a dihydropyran-4-one system. Note: These are representative values for a generic dihydropyran-4-one system, as specific experimental or theoretical data for this compound is not extensively available in published literature.

| Computational Parameter | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Mechanistic Studies of Dihydropyran-4-one Forming Reactions

The formation of the dihydropyran-4-one scaffold can be achieved through various synthetic routes, and computational studies are vital for understanding the underlying reaction mechanisms. These studies help to rationalize reaction outcomes, predict selectivity, and optimize conditions.

Plausible Formation Pathways: Several reactions leading to dihydropyran rings have been mechanistically investigated using computational methods.

Intramolecular Cyclization: One common route involves the intramolecular cyclization of a suitable open-chain precursor. For instance, an intramolecular Michael addition is a plausible pathway where a nucleophile within the molecule attacks an α,β-unsaturated carbonyl system to form the ring. nih.govbutler.edu

[4+2] and [3+3] Cycloadditions: N-Heterocyclic Carbene (NHC) organocatalysis is a powerful method for synthesizing dihydropyran-2-ones through cycloaddition reactions involving substrates like α,β-unsaturated aldehydes. mdpi.com Computational modeling of these reactions clarifies the roles of intermediates such as Breslow adducts and homoenolates and explains the observed stereoselectivity. mdpi.com

Multicomponent Reactions: The synthesis of highly substituted 4H-pyrans often occurs via multicomponent reactions. The proposed mechanism for these reactions typically involves a sequence of steps including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. nih.govfrontiersin.org

Theoretical calculations for these mechanisms typically involve locating the transition state (TS) structures for each elementary step. The calculated activation energy (the energy difference between the reactants and the transition state) determines the kinetic feasibility of a proposed pathway. For example, a study on the thermal decomposition of dihydropyran derivatives used DFT calculations to identify a concerted six-membered transition state. mdpi.com Similarly, a mechanistic study of the formation of a dihydropyran could compare the activation barriers of competing pathways, such as a Diels-Alder reaction versus a Michael addition-cyclization, to predict the most likely product. nih.gov

The table below outlines the energetic parameters that would be calculated in a mechanistic study of a hypothetical dihydropyran-4-one formation reaction.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |

| Michael Addition | 0.0 | +15.2 | 15.2 |

| Intramolecular Cyclization | -5.7 | +10.3 | 16.0 |

Conformational Analysis of the Dihydropyran-4-one Ring

The three-dimensional shape, or conformation, of the dihydropyran-4-one ring is critical to its physical properties and biological activity. The presence of an sp²-hybridized carbon at the C4 position and another at C5 (part of the C=C double bond) restricts the ring's flexibility compared to a saturated tetrahydropyran (B127337).

Ring Conformations: The 2,3-dihydropyran-4-one ring is expected to adopt a non-planar conformation to alleviate ring strain. The most likely conformations are variations of the half-chair or the sofa (envelope) form. In the case of this compound, the gem-dimethyl group at the C2 position, which is adjacent to the ether oxygen, will play a dominant role in determining the most stable conformation by introducing significant steric interactions.

Computational methods, including DFT and ab initio calculations, are used to:

Identify all possible stable conformers (local minima on the potential energy surface).

Calculate the relative energies of these conformers to determine the most stable (global minimum) structure.

Determine the energy barriers for interconversion between different conformers.

Studies on similar dihydropyran and dihydropyridone rings have shown that the half-chair conformation is often the most stable. researchgate.net For the title compound, one of the methyl groups at the C2 position would likely occupy a pseudo-axial or pseudo-equatorial position to minimize steric strain with the rest of the ring. X-ray crystallographic analyses of related substituted pyran-2-ones have demonstrated a wide conformational diversity, including half-chair and boat-like structures, highlighting the high conformational mobility of the delta-lactone ring. researchgate.net

The following table provides a hypothetical relative energy comparison for possible conformers of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Steric Interaction |

| Half-Chair 1 (Me-axial) | 1.2 | Axial methyl with ring hydrogens |

| Half-Chair 2 (Me-equatorial) | 0.0 | Lower energy; less steric strain |

| Sofa Conformation | 2.5 | Eclipsing interactions |

Applications of 2,2 Dimethyl 2,3 Dihydropyran 4 One in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Advanced Chemical Structures

2,2-Dimethyl-2,3-dihydropyran-4-one serves as a versatile synthetic intermediate, providing access to a wide array of more complex chemical structures. The reactivity of the enone system within the dihydropyran-4-one ring allows for a variety of chemical transformations. These reactions are instrumental in building intricate molecular frameworks.

The pyran-2-one framework, a related structure, is widely recognized for its utility as a precursor in the synthesis of diverse natural and synthetic products. imist.ma Derivatives such as 3-acetyl-4-hydroxy-6-methyl-pyran-2-one (Dehydroacetic acid) and 4-hydroxy-6-methyl-pyran-2-one (triacetic acid lactone) are extensively used as starting materials for commercially valuable chemical intermediates. imist.ma The reactivity of these pyran-2-one compounds highlights their function as powerful building blocks for novel heterocyclic compounds. imist.ma

Similarly, the dihydropyran-4-one moiety present in this compound is a key structural element in many synthetic strategies. For instance, dihydropyran-4-ones can be synthesized through methods like the hetero-Diels-Alder reaction, which allows for the construction of the six-membered ring with control over stereochemistry. organic-chemistry.org These cycloadducts can then be directly converted into the corresponding dihydro-4-pyrones. organic-chemistry.org This versatility makes them crucial intermediates in multi-step synthetic sequences.

The application of bifunctional building blocks in an iterative fashion is a powerful strategy for assembling complex small molecules. nih.gov This approach, inspired by nature's biosynthesis of macromolecules, is also applicable to the synthesis of polyene natural products. nih.gov While not directly involving this compound, the principle of using defined building blocks underscores the importance of intermediates like it in a systematic approach to complex molecule synthesis.

Building Block in the Synthesis of Natural Products and their Analogs

The pyran and pyranone motifs are prevalent in a vast number of natural products, many of which exhibit significant biological activity. nih.govresearchgate.net Consequently, synthetic routes to these natural products and their analogs often rely on building blocks that contain this core structure. This compound, with its inherent dihydropyranone skeleton, is a prime candidate for such a role.

The synthesis of various fungal metabolites, including (+)-dermolactone, (–)-semixanthomegnin, and (+)- and (–)-mellein, has been achieved using chiral intermediates that lead to the formation of pyranone rings. nih.govresearchgate.net These syntheses often involve cycloaddition reactions to construct the aromatic ring system appended to the pyran or pyranone ring. nih.govresearchgate.net This highlights the general strategy of using pyran-containing building blocks to access complex natural product families.

Furthermore, 4-hydroxy-2-pyrones are widespread in nature as polyketides and possess a wide range of biological activities, making them attractive synthetic targets. urfu.ru The synthesis of these natural products often employs biomimetic strategies based on the cyclization of tricarbonyl compounds. urfu.ru The structural similarity of this compound to these natural precursors suggests its potential as a starting material for the synthesis of polyketide-type natural products.

The utility of pyran-4-ones as multifunctional building blocks is further demonstrated in their use for the synthesis of conjugated 4-pyrone derivatives. mdpi.com Although this example focuses on 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, it illustrates the principle of modifying the pyranone core to access a variety of complex structures. mdpi.com

A specific example of a related compound's application is the synthesis of (±)-hepialone, which utilized a 1,3-dipolar cycloaddition reaction as a key step to construct the core structure. chim.it This demonstrates how the fundamental reactivity of such heterocyclic ketones is exploited in the total synthesis of natural products.

Precursor for Bioactive Molecule Scaffolds

The pyran ring is a common scaffold in a multitude of bioactive compounds. researchgate.net This makes this compound an attractive precursor for the development of new molecules with potential therapeutic applications. The dihydropyranone core can be chemically modified to generate libraries of compounds for biological screening.

The 3,4-dihydropyran-2-one skeleton, closely related to the structure , is increasingly recognized for its biological activity and its presence in various pharmaceutical products. mdpi.com These compounds serve as versatile platforms for accessing other functionalized molecules like γ-lactones and cyclic enamines. mdpi.com The synthesis of these scaffolds is often achieved through organocatalytic methods, highlighting the accessibility of these structures. mdpi.com

Pyran derivatives have been investigated for their potential in treating conditions like Alzheimer's disease. nih.gov The pyran scaffold is a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, and its discovery dates back to the early 1960s. nih.gov The inherent instability of simple pyrans often leads to the use of more stable derivatives like dihydropyrans in synthetic applications. nih.gov

The synthesis of 1,4-dihydropyran derivatives, which are known to possess biological activity, can be achieved through multi-component reactions. nih.gov This approach allows for the rapid generation of molecular diversity around the dihydropyran core. The use of recyclable catalysts in these syntheses also points towards more sustainable chemical processes. nih.gov

The general importance of the pyran-4-one structure as a precursor is highlighted by the synthesis of γ-pyrone from 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid). wisconsin.edu This underscores the role of functionalized pyranones as starting materials for fundamental heterocyclic systems that can be further elaborated into bioactive molecules.

Future Directions in 2,2 Dimethyl 2,3 Dihydropyran 4 One Research

Emerging Synthetic Strategies for Dihydropyranone Core Construction

The synthesis of the dihydropyranone skeleton, the core of 2,2-Dimethyl-2,3-dihydropyran-4-one, is a focal point of contemporary organic synthesis. Researchers are moving beyond traditional methods to develop more efficient, stereoselective, and environmentally benign strategies.

A prominent area of development is the use of N-heterocyclic carbene (NHC) organocatalysis. researchgate.netnih.gov NHCs have proven to be versatile catalysts for a variety of reactions, including the [4+2] and [3+3] annulations that form the dihydropyranone ring. nih.govmdpi.com These processes often exhibit high enantioselectivity, allowing for the creation of chiral dihydropyranones with specific stereochemistry. mdpi.comrsc.org For instance, NHC-catalyzed reactions between α,β-unsaturated aldehydes and various nucleophiles provide a direct route to highly functionalized dihydropyranones in good to excellent yields. organic-chemistry.orgnih.gov

Ring-closing metathesis (RCM) represents another powerful tool for constructing the dihydropyranone core. organic-chemistry.org This method involves the use of a ruthenium-based catalyst to form the cyclic structure from an acyclic diene precursor. RCM is known for its functional group tolerance and its ability to create challenging ring systems.

Furthermore, novel strategies such as the aldol-based ring expansion of dihydrofurans are emerging. nih.gov This sequence allows for the synthesis of highly functionalized and enantiopure dihydropyranones from readily available starting materials. nih.gov The flexibility of this method permits the introduction of various substituents, paving the way for the creation of a diverse library of dihydropyranone derivatives.

Table 1: Comparison of Emerging Synthetic Strategies for Dihydropyranone Core

| Synthetic Strategy | Key Features | Typical Catalysts/Reagents | Advantages | Reference |

|---|---|---|---|---|

| N-Heterocyclic Carbene (NHC) Organocatalysis | [4+2] and [3+3] cycloadditions, annulations of enals. | Imidazolium salts, Triazolium salts, DABCO | High enantioselectivity, mild reaction conditions, metal-free. | researchgate.netnih.govorganic-chemistry.orgnih.gov |

| Ring-Closing Metathesis (RCM) | Cyclization of unsaturated carboxylic acid vinyl esters. | Grubbs or Hoveyda-Grubbs catalysts (Ruthenium-based) | Excellent functional group tolerance, applicable to complex molecules. | organic-chemistry.org |

| Aldol-Based Ring Expansion | Stereoselective Birch reduction followed by oxidative cleavage and aldol (B89426) ring closure. | Chiral auxiliaries, oxidizing agents | Produces highly functionalized, enantiopure products with flexibility for derivatization. | nih.gov |

| Metal-Free Domino Reactions | Sequential propargyl Claisen rearrangement/ researchgate.netmdpi.com-H shift/oxa-6π-electrocyclization. | Imidazole catalysis | One-pot synthesis, high atom economy. | mdpi.com |

Elucidation of Novel Reactivity Pathways for Functionalization

Beyond the synthesis of the core structure, future research will heavily focus on discovering new ways to functionalize the this compound ring. This involves exploring its reactivity in novel chemical transformations to introduce a wide array of functional groups, thereby expanding its synthetic utility.

One promising avenue is the application of photoinduced charge transfer processes. organic-chemistry.org These methods, which can often proceed without a dedicated photocatalyst, enable the functionalization of heterocyclic compounds under mild, metal-free conditions. organic-chemistry.org For a molecule like this compound, such strategies could allow for the introduction of alkyl, acyl, or carbamoyl (B1232498) radicals at specific positions on the ring. organic-chemistry.org

The exploration of cycloaddition reactions also presents significant opportunities. The diene-like system within the dihydropyranone ring could participate in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained alkynes, a type of "click chemistry" transformation. rsc.org Theoretical studies using density functional theory (DFT) have already begun to unveil the reactivity of similar 2H-pyran-2-one systems in these cycloadditions, suggesting that the specific electronic nature of the dihydropyranone will dictate its reactivity. rsc.org

Furthermore, the development of divergent functionalization strategies, such as those enabled by photoredox catalysis, could lead to the synthesis of novel derivatives. rsc.org For example, the activation of α-halo carboxylic acids can generate α-carboxyl alkyl radicals that could potentially react with the double bond in this compound to form more complex lactone structures. rsc.org

Integration of Advanced Characterization and Computational Methods in Pyranone Studies

The synergy between advanced experimental characterization and high-level computational methods is set to revolutionize the study of pyranone compounds. These integrated approaches provide unprecedented insight into molecular structure, stability, and reactivity.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating pyranone systems. researchgate.netmdpi.com DFT calculations can be used to determine stable molecular structures, predict vibrational spectra (IR and Raman), and calculate thermodynamic properties like enthalpies of formation. researchgate.netscifiniti.com Such studies can elucidate the effects of substituents on the molecule's geometry and electronic structure. mdpi.com For instance, computational modeling can predict the kinetic and thermodynamic parameters of thermal decomposition reactions, offering a deeper understanding of transition state structures and reaction mechanisms. mdpi.com

Advanced characterization techniques are essential for validating computational models and providing a complete picture of the molecule. While standard methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy remain crucial for structural elucidation researchgate.netmdpi.com, more advanced techniques are being integrated. Synchrotron-based methods, such as grazing-incidence wide-angle X-ray scattering (GIWAXS), can provide detailed information on the microstructure of crystalline samples. gatech.edu For complex stereochemical assignments, a combination of microcrystal electron diffraction (microED) and computational simulations like electronic circular dichroism (ECD) calculations is becoming a robust solution. acs.org

Table 2: Application of Advanced Methods in Pyranone Research

| Methodology | Type | Application in Pyranone Studies | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Computational | Predicting stable conformations, reaction mechanisms, spectroscopic properties (IR/Raman), and reactivity descriptors. | rsc.orgresearchgate.netmdpi.comscifiniti.com |

| G3(MP2)//B3LYP Composite Method | Computational | Calculating accurate enthalpies of formation and other thermodynamic data. | researchgate.net |

| Microcrystal Electron Diffraction (microED) | Characterization | Determining the absolute and relative configurations of complex chiral molecules. | acs.org |

| Synchrotron-Based GIWAXS | Characterization | Analyzing the microstructure and packing of polycrystalline thin films. | gatech.edu |

| High-Resolution Mass Spectrometry (e.g., ESI-TOF) | Characterization | Accurate mass determination for formula confirmation of synthesized derivatives. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.